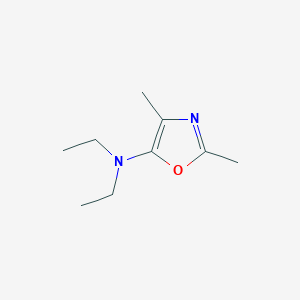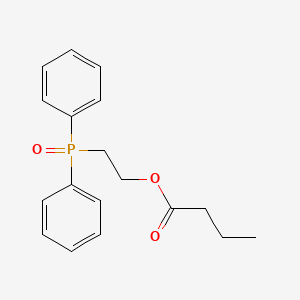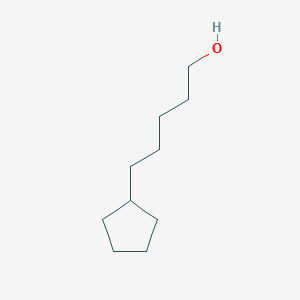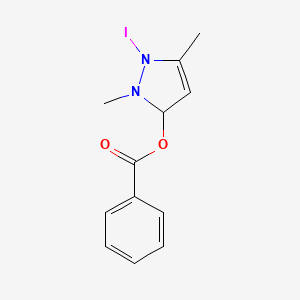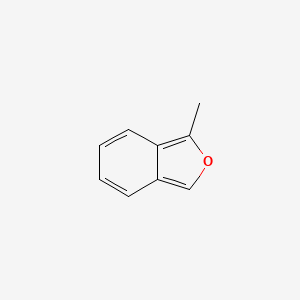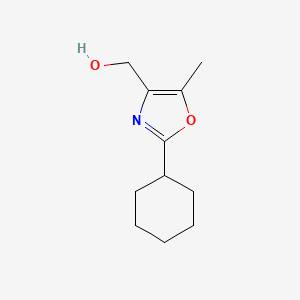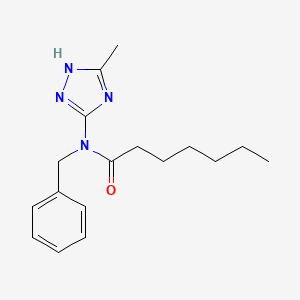![molecular formula C12H15NO3 B12898479 1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]- CAS No. 35287-54-8](/img/structure/B12898479.png)
1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system substituted with a dimethylaminoethyl group and an aldehyde functional group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
相似化合物的比较
Similar Compounds
6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with an amino group instead of a dimethylaminoethyl group.
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: Contains a nitro group instead of a dimethylaminoethyl group.
6-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde: Features a hydroxy group in place of the dimethylaminoethyl group.
Uniqueness
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
35287-54-8 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
6-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-13(2)4-3-9-5-11-12(16-8-15-11)6-10(9)7-14/h5-7H,3-4,8H2,1-2H3 |
InChI 键 |
HKUPDWHLFKNFFQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CC2=C(C=C1C=O)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



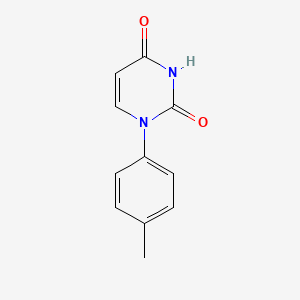
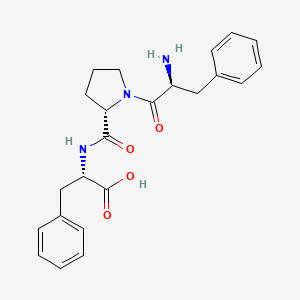
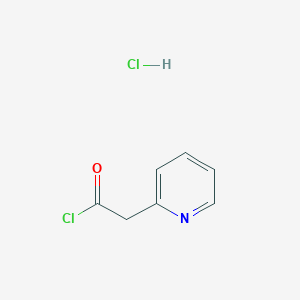
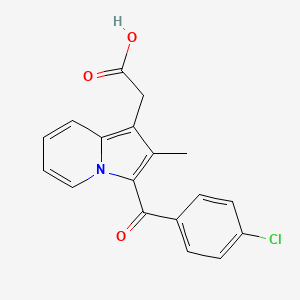
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
